

Application Notes and Protocols for In Vitro Degradation of Maxon™ Sutures

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Compound of Interest		
Compound Name:	Maxon	
Cat. No.:	B1196451	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxon™ is a brand of synthetic absorbable monofilament suture composed of polyglyconate, a copolymer of glycolic acid and trimethylene carbonate.[1] Understanding the degradation characteristics of these sutures is crucial for various research applications, including tissue engineering, drug delivery, and biocompatibility studies. In a physiological environment, Maxon™ sutures undergo hydrolysis, breaking down into their constituent monomers.[2] This document provides a detailed protocol for inducing and analyzing the in vitro degradation of Maxon™ sutures, as well as an overview of the cellular pathways affected by its primary degradation product, glycolic acid.

The in vitro degradation process simulates the hydrolytic environment of the body, allowing for the controlled study of the suture's physical and mechanical properties over time. Key parameters to monitor include tensile strength, mass loss, and changes in the surrounding medium's pH.

Experimental Protocols Protocol for In Vitro Degradation of Maxon™ Sutures

This protocol details the methodology for the hydrolytic degradation of **Maxon**™ sutures in a simulated physiological environment.



Materials:

- Maxon[™] sutures of a specified size (e.g., 2-0 or 3-0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile conical tubes (50 mL)
- Incubator set to 37°C
- Analytical balance
- pH meter
- Tensile strength testing apparatus
- Deionized water
- Ethanol (70%)

Procedure:

- Sample Preparation: Cut Maxon[™] suture strands into equal lengths (e.g., 5 cm). Measure
 and record the initial weight of each suture sample.
- Sterilization: Briefly rinse the suture samples in 70% ethanol followed by three rinses with sterile deionized water to ensure surface sterility.
- Incubation: Place each suture sample into a sterile 50 mL conical tube containing 20 mL of PBS (pH 7.4).
- Degradation Conditions: Tightly cap the tubes and place them in an incubator maintained at 37°C.
- Time Points: Designate several time points for analysis (e.g., Day 0, Day 7, Day 14, Day 21, Day 28). For each time point, a set of suture samples will be removed for analysis.
- Sample Analysis:



- At each designated time point, remove the respective suture samples from the PBS solution.
- pH Measurement: Measure and record the pH of the PBS solution from which the suture was removed.
- Mass Loss: Gently rinse the suture samples with deionized water to remove any salt residue and dry them to a constant weight in a desiccator. Record the final weight and calculate the percentage of mass loss.
- Tensile Strength: Measure the tensile strength of the dried suture samples using a calibrated tensiometer.
- Data Recording: Record all measurements in a structured format for analysis.

Data Presentation

The following table summarizes the expected changes in the properties of **Maxon™** sutures during in vitro degradation in PBS at 37°C.

Time (Days)	Remaining Tensile Strength (%)	Mass Loss (%)	pH of Solution
0	100	0	7.4
7	~85-95	Minimal	~7.2-7.4
14	~70-80	Increasing	~7.0-7.2
21	~50-60	Significant	~6.8-7.0
28	~30-40	Substantial	~6.5-6.8

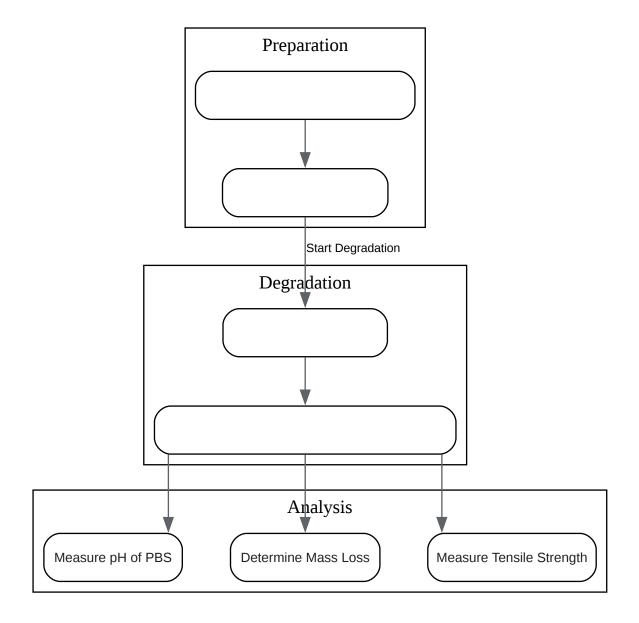
Note: The values presented are approximate and can vary based on the specific suture size, initial processing, and experimental conditions. Studies have shown that **Maxon**™ sutures exhibit greater tensile strength retention compared to many other absorbable sutures.[3][4]

Visualizations

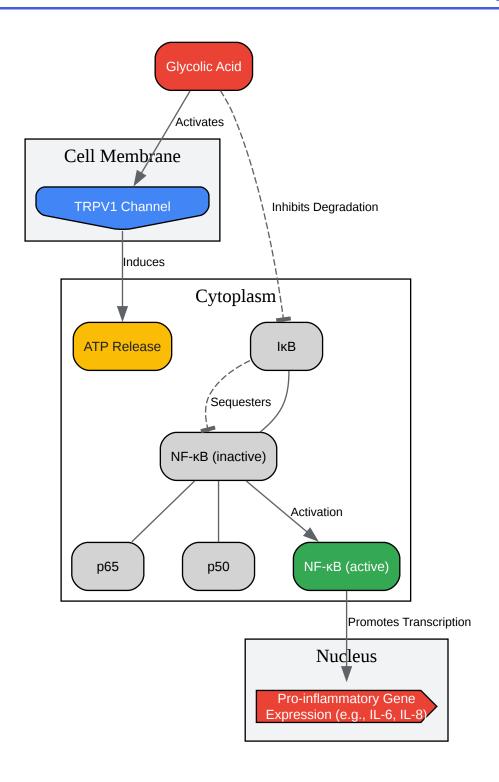


Experimental Workflow for In Vitro Degradation of Maxon™ Sutures









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